(1E)-4,4,6-trimethyl-1-(2-phenylhydrazinylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
(1E)-4,4,6-trimethyl-1-(2-phenylhydrazinylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that includes a pyrroloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-4,4,6-trimethyl-1-(2-phenylhydrazinylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multiple steps:
Formation of the Pyrroloquinoline Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Phenylhydrazinylidene Group: This step involves the reaction of the pyrroloquinoline intermediate with phenylhydrazine under specific conditions to form the hydrazone linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage.
Reduction: Reduction reactions can target the hydrazone group, converting it to the corresponding amine.
Substitution: The aromatic ring and the pyrroloquinoline core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the specific substitution reaction but may include the use of halogenating agents or nucleophiles.
Major Products
Oxidation: Products may include oxidized derivatives of the hydrazone group.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the substituents introduced during the reaction.
Scientific Research Applications
Chemistry
In chemistry, (1E)-4,4,6-trimethyl-1-(2-phenylhydrazinylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of (1E)-4,4,6-trimethyl-1-(2-phenylhydrazinylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- (1E)-4,4,6-trimethyl-1-(2-phenylhydrazinylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- This compound
Uniqueness
The uniqueness of This compound lies in its specific structure, which allows for unique interactions and reactions. Its combination of a pyrroloquinoline core with a phenylhydrazinylidene group provides distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C20H21N3O |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
9,11,11-trimethyl-3-phenyldiazenyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-2-ol |
InChI |
InChI=1S/C20H21N3O/c1-13-12-20(2,3)23-18-15(13)10-7-11-16(18)17(19(23)24)22-21-14-8-5-4-6-9-14/h4-11,13,24H,12H2,1-3H3 |
InChI Key |
WOVFNWKBJAGPCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C3=C(C=CC=C13)C(=C2O)N=NC4=CC=CC=C4)(C)C |
Origin of Product |
United States |
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